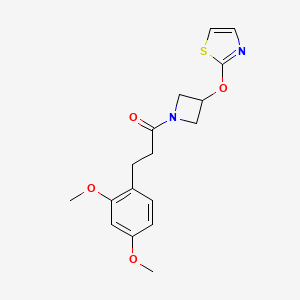

3-(2,4-Dimethoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-21-13-5-3-12(15(9-13)22-2)4-6-16(20)19-10-14(11-19)23-17-18-7-8-24-17/h3,5,7-9,14H,4,6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIAGEOKLSGCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene.

Attachment of the Thiazolyl-Oxy Group: The thiazolyl-oxy group can be introduced via nucleophilic substitution reactions, where a thiazole derivative reacts with an appropriate leaving group on the azetidinone ring.

Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the azetidinone-thiazolyl intermediate, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolyl-oxy and dimethoxyphenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Key Differences

The table below summarizes structural and functional differences between the target compound and related molecules:

Functional Insights

- Azetidine-Thiazole vs. Chalcone Enone Systems: The target compound’s azetidine-thiazole group replaces the α,β-unsaturated ketone (enone) of chalcones. Chalcones (e.g., ) rely on the enone system for electrophilic reactivity and conjugation, which is critical for inhibition of parasitic enzymes like PfFd-PfFNR . In contrast, the azetidine-thiazole moiety may enhance metabolic stability and enable selective interactions with targets requiring heterocyclic recognition, such as kinases or GPCRs.

Role of 2,4-Dimethoxyphenyl Group :

The 2,4-dimethoxyphenyl substituent is a shared feature in multiple analogs (e.g., ). Methoxy groups improve lipophilicity and membrane permeability, while the para-methoxy position may facilitate electron-donating effects for target binding.- Heterocyclic Modifications: Thiazole vs. Triazole: Thiazole (in the target compound) offers sulfur-based hydrogen bonding and π-stacking, whereas triazole derivatives () provide additional nitrogen atoms for coordination or polar interactions. Phenothiazine vs.

Biological Activity

3-(2,4-Dimethoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . It contains a thiazole ring, which is known for its diverse biological activities, and methoxyphenyl groups that may enhance its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which is a common mechanism for many pharmacologically active compounds.

- Cell Signaling Modulation : It is hypothesized that the compound interacts with key signaling pathways, potentially affecting cellular responses and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole-containing compounds can inhibit the growth of bacteria and fungi. In vitro assays demonstrated that this compound could potentially possess similar activities.

| Compound | Target Microorganism | IC50 (µM) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Thiazole Derivative | S. aureus | 15.6 |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For example:

- Case Study : A related thiazole derivative showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.

Case Studies

Several studies have investigated compounds with structural similarities to this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that thiazole derivatives exhibited potent anticancer activities against various cancer cell lines, suggesting a promising avenue for further exploration with our compound.

- Antimicrobial Efficacy : Research conducted on thiazole-based compounds indicated broad-spectrum antimicrobial activity, reinforcing the hypothesis that our compound may also possess similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.